alpha-Amylcinnamaldehyde

Catalog No.
S518091
CAS No.
122-40-7
M.F
C14H18O
M. Wt
202.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Amylcinnamaldehyde

CAS Number

122-40-7

Product Name

alpha-Amylcinnamaldehyde

IUPAC Name

(2Z)-2-benzylideneheptanal

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11-

InChI Key

HMKKIXGYKWDQSV-KAMYIIQDSA-N

SMILES

CCCCCC(=CC1=CC=CC=C1)C=O

solubility

Soluble in acetone, carbon tetrachloride
Soluble in 6 volumes of 80% alcohol
Insoluble in water
insoluble in water
miscible (in ethanol)

Synonyms

alpha-Amyl cinnamaldehyde; Amylcinnamal; FEMA No. 2061; Flomine; NSC 6649; NSC6649; NSC-6649;

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O

Isomeric SMILES

CCCCC/C(=C/C1=CC=CC=C1)/C=O

The exact mass of the compound alpha-Amylcinnamaldehyde is 202.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone, carbon tetrachloridesoluble in 6 volumes of 80% alcoholinsoluble in waterinsoluble in watermiscible (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of cinnamaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

alpha-Amylcinnamaldehyde is an alkyl-substituted cinnamaldehyde primarily procured as a high-stability fragrance compound, flavor ingredient, and chemical intermediate. Characterized by a high boiling point (approx. 289-295°C), low vapor pressure (0.00051 mmHg at 25°C), and a log P of 4.7, it functions as a robust heart/base note in formulations [1]. Its alpha-amyl substitution provides critical steric hindrance that enhances stability in alkaline environments, making it a staple in heavy-duty detergents, bar soaps, and cosmetic matrices where simpler aldehydes rapidly degrade [2].

Substituting alpha-Amylcinnamaldehyde with its parent compound, unsubstituted cinnamaldehyde, fundamentally alters both the olfactory profile and the toxicological risk, as the parent compound is a potent dermal sensitizer with strict IFRA limitations [1]. Conversely, substituting with alpha-hexylcinnamaldehyde alters the lipophilicity and release kinetics, potentially requiring complete reformulation of the surfactant or emulsion system to maintain the desired phase stability [2]. Furthermore, attempting to use cheaper, non-substituted aliphatic aldehydes in alkaline soap bases results in rapid aldol condensation, discoloration, and complete loss of the target profile, proving the necessity of the specific alpha-alkyl cinnamaldehyde structure for processability [3].

Dermal Toxicity and Sensitization Thresholds vs. Cinnamaldehyde

The addition of the alpha-amyl group significantly mitigates the dermal toxicity associated with the cinnamaldehyde core. Quantitative assessments show that while unsubstituted cinnamaldehyde exhibits a dermal LD50 of 590 µL/kg and acts as a strong cross-sensitizer, alpha-Amylcinnamaldehyde demonstrates a dermal LD50 exceeding 2000 mg/kg . This steric modification reduces protein binding affinity, directly lowering the sensitization reaction rate and allowing higher acceptable exposure levels (AEL) under IFRA Quantitative Risk Assessment (QRA) guidelines[1].

Evidence DimensionDermal LD50 and Sensitization Potential
Target Compound Dataalpha-Amylcinnamaldehyde: LD50 > 2000 mg/kg (Reduced sensitization rate)
Comparator Or BaselineCinnamaldehyde: LD50 590 µL/kg (Potent sensitizer)
Quantified Difference>3.3x higher dermal LD50 threshold with significantly attenuated sensitization.
ConditionsIn vivo mammalian dermal toxicity and maximization tests.

Enables the procurement of a stable aldehyde for skin-contact cosmetics where unsubstituted cinnamaldehyde would violate strict safety and regulatory thresholds.

Alkali Stability in Soap and Surfactant Matrices

In alkaline environments (pH > 9), such as bar soaps and heavy-duty detergents, standard aliphatic aldehydes and unsubstituted aromatic aldehydes are prone to rapid degradation via aldol condensation, leading to severe discoloration and odor loss [1]. Alpha-Amylcinnamaldehyde, due to the steric hindrance provided by the alpha-amyl chain, blocks the reactive alpha-carbon, conferring exceptional stability to alkali. This structural feature ensures that the compound maintains its chemical integrity and olfactory profile over a 25-36 month shelf life in aggressive surfactant bases where generic aldehydes fail [2].

Evidence DimensionChemical stability in alkaline media (pH > 9)
Target Compound Dataalpha-Amylcinnamaldehyde: Stable, no rapid discoloration or degradation
Comparator Or BaselineStandard aliphatic aldehydes: Rapid aldol condensation and degradation
Quantified DifferenceExtended shelf-life (25-36 months) in high-pH formulations vs. rapid failure of non-alpha-substituted analogs.
ConditionsAlkaline soap and detergent bases at room temperature.

Prevents costly product recalls and formulation failures by ensuring the chemical integrity survives the harsh alkaline processing of soaps and detergents.

Volatility and Fixative Performance vs. Precursors

The molecular weight and structural profile of alpha-Amylcinnamaldehyde (MW 202.3 g/mol) yield a highly suppressed vapor pressure of approximately 0.00051 mmHg at 25°C [1]. In contrast, its synthetic precursor, benzaldehyde, exhibits a much higher vapor pressure, causing it to flash off rapidly during processing and application. The low volatility and high log P (~4.7) of alpha-Amylcinnamaldehyde allow it to function effectively as a fixative and heart/base note, anchoring lighter volatile compounds within the lipid or surfactant matrix and ensuring a prolonged, linear release profile[2].

Evidence DimensionVapor Pressure and Evaporation Rate
Target Compound Dataalpha-Amylcinnamaldehyde: 0.00051 mmHg at 25°C
Comparator Or BaselineBenzaldehyde (Precursor): > 1 mmHg at 25°C
Quantified DifferenceOrders of magnitude lower vapor pressure, resulting in high substantivity.
ConditionsStandard temperature and pressure (25°C) in open-air or formulated matrices.

Critical for buyers formulating long-lasting consumer products, as it guarantees the active compound remains in the matrix rather than evaporating during manufacturing or storage.

Alkaline Personal Care and Soap Manufacturing

Directly leveraging its alkali stability, alpha-Amylcinnamaldehyde is the preferred choice for scenting and stabilizing bar soaps, laundry detergents, and household cleaners. Its resistance to aldol condensation in high-pH environments ensures that the final product maintains a consistent chemical profile and color without degrading over its shelf life [1].

IFRA-Compliant Cosmetic and Leave-On Formulations

Due to its significantly higher dermal LD50 and reduced sensitization potential compared to unsubstituted cinnamaldehyde, this compound is ideal for leave-on cosmetics, lotions, and antiperspirants. Formulators can achieve the desired notes while remaining strictly within IFRA Quantitative Risk Assessment (QRA) acceptable exposure limits [1].

Controlled-Release Substantivity in Fabric Softeners

Capitalizing on its low vapor pressure and high lipophilicity (log P ~4.7), alpha-Amylcinnamaldehyde acts as an excellent fixative in fabric softeners and textile treatments. It anchors to fabric fibers during the wash cycle and provides a slow, prolonged release of the active compound, outperforming highly volatile precursors that are lost in the wash or drying phases[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Liquid
Solid
Pale yellowish liquid, strong floral odour suggestive of jasmine

Color/Form

Clear, yellow, oily liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

202.135765193 g/mol

Monoisotopic Mass

202.135765193 g/mol

Boiling Point

284 °C
287.00 to 290.00 °C. @ 760.00 mm Hg

Heavy Atom Count

15

Density

0.9711 g/cu m at 20 °C
0.962-0.969

LogP

log Kow = 4.70

Odor

Jasmine-like odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06T2G22P2C

GHS Hazard Statements

Aggregated GHS information provided by 2002 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2002 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 2001 of 2002 companies with hazard statement code(s):;
H317 (99.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (98.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

alpha-Amyl cinnamaldehyde is used in allergenic testing.

Vapor Pressure

0.00431 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

101365-33-7
122-40-7
1331-92-6

Wikipedia

Jasminaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking

Methods of Manufacturing

By condensation on n-amyl aldehyde with cinnamic aldehyde. This method of condensation of aromatic aldehydes with aliphatic aldehydes has the maximum yield in alpha-amylcinnamic aldehyde with little formation of the inferior homologs. The methyl, ethyl and propyl amylcinnamic aldehyde analogs exhibit a characteristic scent.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Heptanal, 2-(phenylmethylene)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Placzek M, Frömel W, Eberlein B, Gilbertz KP, Przybilla B. Evaluation of phototoxic properties of fragrances. Acta Derm Venereol. 2007;87(4):312-6. PubMed PMID: 17598033.
2: Elahi EN, Wright Z, Hinselwood D, Hotchkiss SA, Basketter DA, Pease CK. Protein binding and metabolism influence the relative skin sensitization potential of cinnamic compounds. Chem Res Toxicol. 2004 Mar;17(3):301-10. PubMed PMID: 15025500.
3: Sieben S, Hertl M, Al Masaoudi T, Merk HF, Blömeke B. Characterization of T cell responses to fragrances. Toxicol Appl Pharmacol. 2001 May 1;172(3):172-8. PubMed PMID: 11312644.
4: Bárány E, Lodén M. Content of fragrance mix ingredients and customer complaints of cosmetic products. Am J Contact Dermat. 2000 Jun;11(2):74-9. PubMed PMID: 10908174.
5: Buckley DA, Wakelin SH, Seed PT, Holloway D, Rycroft RJ, White IR, McFadden JP. The frequency of fragrance allergy in a patch-test population over a 17-year period. Br J Dermatol. 2000 Feb;142(2):279-83. PubMed PMID: 10730761.
6: Rastogi SC, Johansen JD, Menné T. Natural ingredients based cosmetics. Content of selected fragrance sensitizers. Contact Dermatitis. 1996 Jun;34(6):423-6. PubMed PMID: 8879930.
7: Schorr WF. Cinnamic aldehyde allergy. Contact Dermatitis. 1975;1(2):108-11. PubMed PMID: 233871.

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